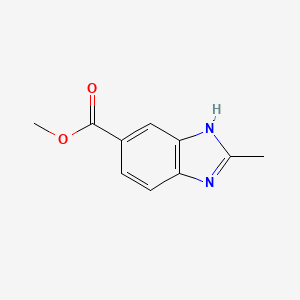

Methyl 2-methyl-1H-benzimidazole-5-carboxylate

Übersicht

Beschreibung

“Methyl 2-methyl-1H-benzimidazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate for the synthesis of a number of bioisosteric benzimidazoles .

Synthesis Analysis

The synthesis of “Methyl 2-methyl-1H-benzimidazole-5-carboxylate” involves the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position is converted to chlorine in the presence of POCl3. Finally, the resulting products are obtained by the nucleophilic substitution with 4-methylpiperidine .Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-1H-benzimidazole-5-carboxylate” is based on the benzimidazole core, which is a fused benzene and imidazole ring. The compound has a methyl group attached to the nitrogen atom in the imidazole ring and a carboxylate group attached to the 5th carbon in the benzene ring .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-benzimidazole-5-carboxylate” has a molecular weight of 190.20 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Methyl 2-methylbenzimidazole-5-carboxylate participates in supramolecular assemblies, such as hydrogen bonding networks and π-π stacking interactions. Researchers explore its role in designing functional materials, including host-guest systems and molecular recognition.

These applications highlight the versatility of Methyl 2-methylbenzimidazole-5-carboxylate and its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

Safety and Hazards

The safety data sheet for “Methyl 2-methyl-1H-benzimidazole-5-carboxylate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Methyl 2-methylbenzimidazole-5-carboxylate, also known as methyl 2-methyl-3H-benzimidazole-5-carboxylate or Methyl 2-methyl-1H-benzimidazole-5-carboxylate, is a derivative of benzimidazole . Benzimidazoles are known to bind to tubulin proteins , which are key components of the cell’s cytoskeleton and play a crucial role in cell division .

Mode of Action

The compound’s mode of action is believed to be similar to that of other benzimidazoles, which exert their effects by binding to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of cell division can lead to cell death, particularly in rapidly dividing cells .

Biochemical Pathways

It is known that benzimidazoles can affect various biochemical pathways due to their interaction with tubulin proteins . This interaction can disrupt normal cellular processes, including cell division, and can lead to cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 1902 , a melting point of 170 °C , and a boiling point of 404.4±18.0 °C .

Result of Action

The primary result of the action of Methyl 2-methylbenzimidazole-5-carboxylate is the disruption of cell division, which can lead to cell death . This is particularly effective against rapidly dividing cells .

Eigenschaften

IUPAC Name |

methyl 2-methyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14-2)5-9(8)12-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSXZVWXGFHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1H-benzimidazole-5-carboxylate | |

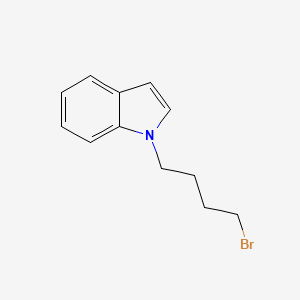

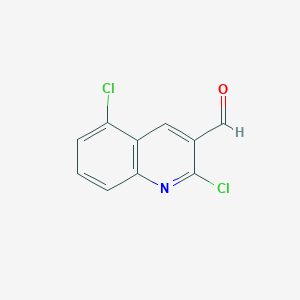

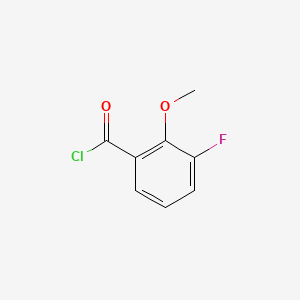

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)](/img/structure/B3079217.png)

![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)